molecular formula C16H19ClN2O2S B7680133 N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide

N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide

Cat. No. B7680133
M. Wt: 338.9 g/mol
InChI Key: NDTAKIIIANJAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied for its anti-tumor properties and is currently in the clinical trial phase for the treatment of B-cell malignancies.

Mechanism of Action

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key signaling molecule that plays a critical role in the growth and survival of cancer cells. By inhibiting the activity of BTK, TAK-659 prevents the activation of downstream signaling pathways that are required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to be well-tolerated in preclinical studies and has shown minimal toxicity in animal models. It has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. TAK-659 has also been found to be effective in combination with other anti-cancer drugs, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high potency and selectivity for BTK. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. However, one of the limitations of TAK-659 is that it has a relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for the development of TAK-659. One potential direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to explore the use of TAK-659 in combination with other anti-cancer drugs to improve its effectiveness. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to identify potential biomarkers that can be used to predict patient response to the drug.

Synthesis Methods

The synthesis of TAK-659 is a multi-step process that involves the reaction of several reagents under controlled conditions. The synthesis starts with the reaction of 3-chloro-4-methylbenzaldehyde with methylamine to form the intermediate, 3-chloro-4-methylbenzylamine. This intermediate is then reacted with 4-aminobenzyl alcohol to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies. It has been found to be effective in inhibiting the growth of various types of cancer cells, including B-cell lymphomas and leukemias. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule involved in the growth and survival of cancer cells.

properties

IUPAC Name

N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-12-3-4-14(9-16(12)17)10-18-15-7-5-13(6-8-15)11-19-22(2,20)21/h3-9,18-19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTAKIIIANJAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2=CC=C(C=C2)CNS(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.